

2-tert-Butylbenzoic acid structural formula

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Compound of Interest

Compound Name: **2-tert-Butylbenzoic acid**

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2-tert-Butylbenzoic Acid: A Technical Guide An In-depth Resource for Researchers and Drug Development Professionals

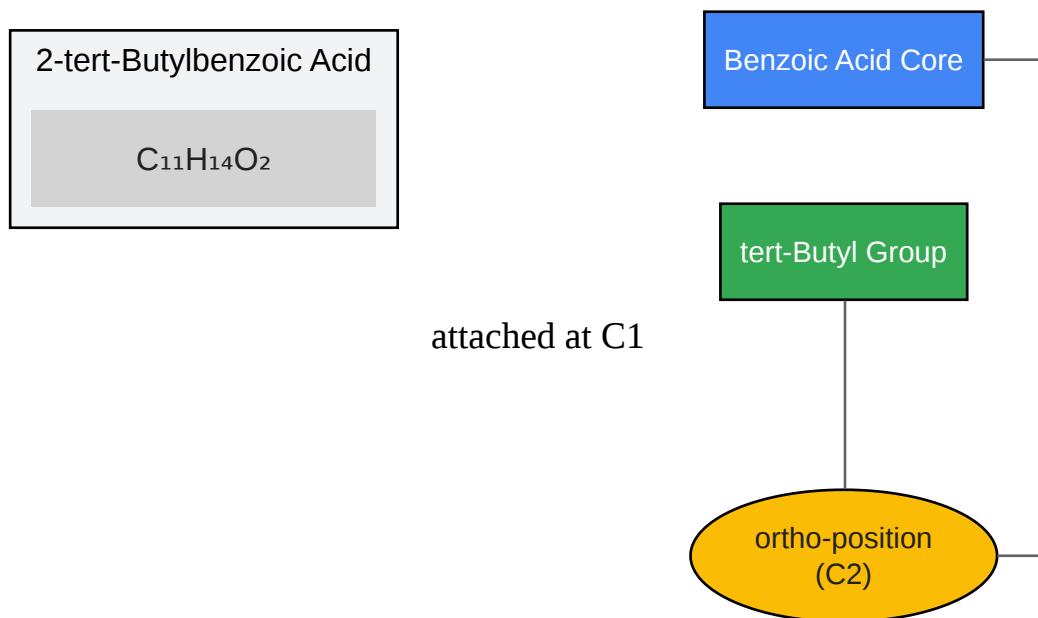
This document provides a comprehensive technical overview of **2-tert-butylbenzoic acid**, covering its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identification

2-tert-Butylbenzoic acid is an organic compound characterized by a benzoic acid core substituted at the ortho (position 2) with a bulky tert-butyl group. This steric hindrance significantly influences its chemical reactivity and physical properties compared to its meta and para isomers.

The structural formula is composed of a carboxylic acid functional group (-COOH) and a tert-butyl group [-C(CH₃)₃] attached to adjacent carbons on a benzene ring.

Structural Components of 2-tert-Butylbenzoic Acid

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Caption: Logical relationship of the structural components.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-tert-butylbenzoic acid[1]
CAS Number	1077-58-3[1]
Molecular Formula	$C_{11}H_{14}O_2$ [1][2]
Molecular Weight	178.23 g/mol [1]
Synonyms	o-tert-butylbenzoic acid, 2-(1,1-dimethylethyl)benzoic acid

Physicochemical Properties

The physical and chemical properties of **2-tert-butylbenzoic acid** are summarized below. The ortho-position of the bulky tert-butyl group can lead to distinct properties compared to other isomers.

Table 2: Physicochemical Data

Property	Value	Notes
Appearance	Colorless to pale yellow crystal or crystalline powder	Possesses a characteristic aromatic odor.
Melting Point	74.55 °C	
Boiling Point	304.71 °C	(Estimated)
Density	1.0435 g/cm ³	(Estimated)
pKa	3.54 (at 25 °C)	The presence of an ortho-substituent, regardless of its electronic nature, generally increases the acidity of benzoic acid (the "ortho effect").
Solubility	Insoluble in water; Soluble in alcohols, ethers, and chloroform.	
XLogP3	3.8	A measure of lipophilicity. [1]

Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for **2-tert-butylbenzoic acid**, which are crucial for its identification and characterization.

Table 3: Spectroscopic Identification Data

Technique	Expected Signature
¹ H NMR	~1.4 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group. ~7.2-8.1 ppm (m, 4H): Complex multiplets for the four aromatic protons. ~10-13 ppm (s, broad, 1H): Broad singlet for the acidic carboxylic acid proton, which is often exchangeable with D ₂ O.[3]
¹³ C NMR	~31 ppm: Methyl carbons of the tert-butyl group. ~35 ppm: Quaternary carbon of the tert-butyl group. ~125-135 ppm: Aromatic carbons. ~170-175 ppm: Carbonyl carbon of the carboxylic acid.[4][5]
IR Spectroscopy	2500-3300 cm ⁻¹ (broad): O-H stretching of the carboxylic acid dimer. ~2960 cm ⁻¹ : C-H stretching of the alkyl group. ~1700 cm ⁻¹ (strong): C=O stretching of the carbonyl group. [2] ~1600 cm ⁻¹ : C=C stretching of the aromatic ring.
Mass Spectrometry (EI)	m/z 178 (M ⁺): Molecular ion peak. m/z 163 [M-15] ⁺ : Loss of a methyl group (•CH ₃), a characteristic fragmentation of a tert-butyl group. This is often the base peak. m/z 135 [M-43] ⁺ : Loss of a tert-butyl radical (•C(CH ₃) ₃). m/z 133 [M-45] ⁺ : Loss of the carboxyl group (•COOH). m/z 77: Phenyl fragment [C ₆ H ₅] ⁺ . [6] [7][8]

Synthesis and Experimental Protocols

2-tert-Butylbenzoic acid can be synthesized through several routes, including the oxidation of o-tert-butyltoluene or by using organometallic reagents. The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds and is well-suited for synthesizing carboxylic acids from aryl halides.

Experimental Protocol: Grignard Synthesis from 1-Bromo-2-tert-butylbenzene

This protocol details the synthesis of **2-tert-butylbenzoic acid** via the formation of a Grignard reagent from 1-bromo-2-tert-butylbenzene, followed by carboxylation with carbon dioxide (dry ice).

Materials and Equipment:

- Three-necked round-bottom flask, flame-dried
- Reflux condenser and dropping funnel
- Magnetic stirrer and stir bar
- Inert atmosphere setup (Nitrogen or Argon)
- Ice bath and heating mantle
- 1-Bromo-2-tert-butylbenzene
- Magnesium turnings
- Anhydrous diethyl ether or THF
- Dry ice (solid CO₂)
- 6M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO₄)
- Rotary evaporator

Procedure:

- Grignard Reagent Formation:

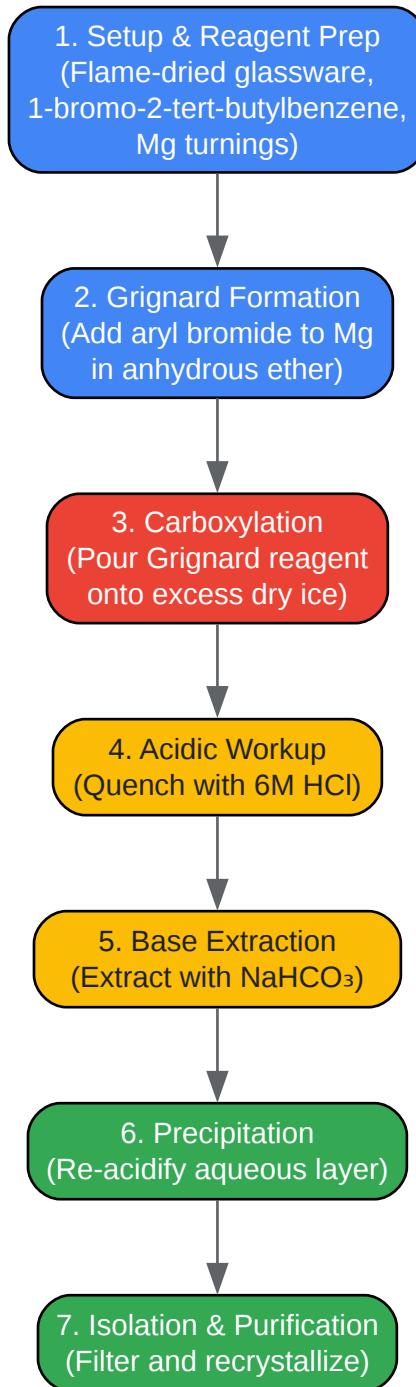
- Assemble the flame-dried glassware under an inert atmosphere. Place magnesium turnings (1.2 eq.) and a small crystal of iodine into the flask.
- Add a portion of anhydrous ether to cover the magnesium.
- Dissolve 1-bromo-2-tert-butylbenzene (1.0 eq.) in anhydrous ether in the dropping funnel. Add a small amount of this solution to the magnesium.
- If the reaction does not initiate (indicated by bubbling and disappearance of the iodine color), gently warm the flask.
- Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, (2-tert-butylphenyl)magnesium bromide.

- Carboxylation:
 - Crush a significant excess of dry ice in a separate beaker and cover it with a layer of anhydrous ether.
 - Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. The reaction is highly exothermic.
 - Continue stirring until the excess dry ice has sublimated and the mixture reaches room temperature.
- Workup and Isolation:
 - Slowly quench the reaction by adding 6M HCl dropwise until the aqueous layer is acidic (pH ~1-2) and all magnesium salts have dissolved.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer twice with diethyl ether.

- Combine all organic layers and wash with water, then with saturated sodium bicarbonate solution to extract the benzoic acid product into the aqueous layer as its sodium salt.
- Separate the aqueous bicarbonate layer and cool it in an ice bath. Carefully re-acidify with 6M HCl until the **2-tert-butylbenzoic acid** precipitates out of the solution.
- Collect the solid product by vacuum filtration.

- Purification:
 - Wash the collected solid with cold water.
 - The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield pure **2-tert-butylbenzoic acid**.

Workflow for Grignard Synthesis of 2-tert-Butylbenzoic Acid

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